MP35N alloy

Tensile Strength Mechanical Properties Spring Applications

MP35N alloy (UNS R30035, W.Nr. 2.4999) is a non-magnetic, age-hardenable multiphase cobalt-nickel-chromium-molybdenum alloy specified under ASTM F562, AMS 5844/5845, ISO 5832-6, and NACE MR0175. Its annealed tensile strength (115-140 ksi) can be elevated to an ultra-high 260-300 ksi through cold-working and aging, unmatched by L605, 316LVM, or Ti-6Al-4V in high-stress, corrosive environments. MP35N is uniquely immune to sulfide and chloride stress corrosion cracking, making it essential for sour gas well components and deep-sea hardware. For medical applications, its ISO 5832-6 biocompatibility, MRI-safe non-magnetic properties, and proven fatigue life (550 MPa at 10⁶ cycles vs. L605's 500 MPa) make it the definitive choice for pacemaker lead conductors, neurostimulator components, and orthopedic implants where reliability is non-negotiable.

Molecular Formula C12H16O2
Molecular Weight 0
CAS No. 12646-94-5
Cat. No. B1172135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMP35N alloy
CAS12646-94-5
SynonymsMP35N alloy
Molecular FormulaC12H16O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.4 mm / 1 set / 1 ea / 562 grade / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MP35N Alloy (CAS 12646-94-5) ASTM F562 Technical Procurement Guide: Composition, Standards, and Performance Baseline


MP35N (UNS R30035, W.Nr. 2.4999) is a non-magnetic, age-hardenable multiphase alloy within the cobalt-nickel-chromium-molybdenum family, specified under ASTM F562, AMS 5844/5845, ISO 5832-6, and NACE MR0175 [1][2]. The alloy's baseline, annealed tensile strength ranges from 115-140 ksi (790-965 MPa), and upon full cold-working and aging, it achieves an ultra-high ultimate tensile strength (UTS) of 260-300 ksi (1790-2070 MPa) [3][4]. MP35N is distinguished by its exceptional resistance to sulfide stress corrosion cracking (SSC) and chloride stress corrosion cracking (CSCC), making it suitable for extreme sour gas and deep-sea environments [1][5].

Why MP35N Alloy Cannot Be Substituted with Generic Co-Cr or Ni-Cr-Mo Alloys: Critical Performance Trade-offs in Strength, Fatigue, and Corrosion


Attempting to substitute MP35N with lower-cost or more common cobalt-chromium alternatives (e.g., L605/Haynes 25, ASTM F90), stainless steels (e.g., 316LVM), or titanium alloys (e.g., Ti-6Al-4V) introduces critical performance deficits or failure risks in demanding applications. While L605 offers excellent high-temperature oxidation resistance, its peak tensile strength is typically 1930 MPa, approximately 10% lower than the maximum achievable UTS of fully processed MP35N (2070 MPa), and it cannot match MP35N's unique combination of ultra-high strength, high ductility (8-12% elongation), and immunity to chloride pitting and crevice corrosion in seawater environments [1][2]. Conversely, MP35N's susceptibility to pitting corrosion under specific charge-injection electrical stimulation compared to 316LVM (critical pitting potential of 0.45 V vs. 1.05 V SCE) highlights that material selection is application-specific and cannot be generalized based on corrosion resistance alone [3]. These divergent performance vectors necessitate direct, application-specific comparative evaluation.

MP35N Alloy Performance Quantified: Head-to-Head Data Against L605, 316LVM, and Ti-6Al-4V for Informed Material Selection


Tensile Strength Comparison: MP35N vs. L605 (Haynes 25) in Spring Temper + Aged Condition

In the spring temper plus aged condition, MP35N demonstrates a higher maximum ultimate tensile strength (UTS) compared to L605 (Haynes 25) in its peak aged condition. This provides a quantifiable advantage in applications requiring maximum load-bearing capacity in a reduced cross-section. According to vendor datasheets, MP35N achieves a UTS range of 240-320 ksi (1655-2206 MPa), while L605 in a similar high-strength condition (spring temper) achieves a UTS range of 220-280 ksi (1517-1930 MPa) [1][2].

Tensile Strength Mechanical Properties Spring Applications

Fatigue Strength Comparison: MP35N vs. L605 at 10⁶ Cycles for Orthopedic Implants

For high-cycle fatigue applications, such as orthopedic implant stems, MP35N demonstrates a 10% higher fatigue strength at 10⁶ cycles compared to L605. This is a critical metric for long-term implant reliability under cyclic loading. Reported values indicate MP35N achieves a fatigue strength of 550 MPa, whereas L605 achieves 500 MPa at the same cycle count [1].

Fatigue Strength Orthopedic Implants High-Cycle Fatigue

Corrosion Resistance: Critical Pitting Potential of MP35N vs. 316LVM Under Electrical Stimulation

In functional electrical stimulation (FES) applications, MP35N exhibits a significantly lower critical pitting potential (breakdown potential) than 316LVM stainless steel, indicating a higher susceptibility to localized corrosion under specific charge injection protocols. Potentiodynamic polarization data shows a breakdown potential of 0.45 V (SCE) for MP35N compared to 1.05 V (SCE) for 316LVM [1].

Pitting Corrosion Biomedical Electrodes Electrochemical Testing

Cryogenic Tensile Strength: MP35N Cold Worked and Unaged at 77 K vs. Room Temperature Baseline

MP35N exhibits a significant increase in tensile strength at cryogenic temperatures compared to its room temperature baseline. When cold worked and unaged, MP35N achieves a tensile strength of up to 2.41 GPa at 77 K, a substantial improvement over its standard ambient temperature UTS of 1790-2070 MPa [1].

Cryogenic Properties Tensile Strength Low-Temperature Performance

MP35N Alloy Application Scenarios: Where Quantified Advantages Drive Material Selection in Medical, Aerospace, and Oil & Gas


Cardiac Rhythm Management (CRM) and Neurostimulation Leads

MP35N is the material of choice for pacemaker and neurostimulator lead conductors due to its unique balance of ultra-high tensile strength (up to 2070 MPa), excellent ductility, and high fatigue life, as quantified by rotary bending fatigue studies that establish reliable S-N curves for conductor design [1][2]. Its non-magnetic properties ensure MRI conditional safety, and its proven biocompatibility (ISO 5832-6) allows for long-term implantation without adverse biological reactions [1].

Sour Service Downhole Fasteners and Subsea Components

MP35N is specified for critical fasteners and valve components in sour oil and gas wells and deep-sea environments, where its exceptional resistance to sulfide stress corrosion cracking (SSC) and chloride stress corrosion cracking (CSCC) is paramount [1][2]. The alloy's compliance with NACE MR0175/ISO 15156-3 standards for sour service provides the necessary material qualification for high-pressure, high-temperature (HPHT) applications where generic alloys would suffer catastrophic failure [2].

Orthopedic and Spinal Fixation Implant Rods

For high-strength, fatigue-resistant orthopedic implants such as hip stems and spinal fixation rods, MP35N's fatigue strength advantage over L605 (550 MPa vs. 500 MPa at 10⁶ cycles) translates to a measurable improvement in long-term implant reliability [1]. This quantitative edge supports the selection of MP35N over L605 in high-stress, cyclic loading applications where implant fracture could necessitate revision surgery.

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